molecular formula C16H15N3OS2 B2605406 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 1705434-14-5

2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B2605406
CAS No.: 1705434-14-5
M. Wt: 329.44
InChI Key: QBAFQASWOCTBRF-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide is a complex heterocyclic compound that contains a thiophene ring, a pyridine ring, and a thiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms (sulfur and nitrogen) in its structure contributes to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide are not yet fully understood due to the complexity of the molecule and the variety of functional groups present. It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Cellular Effects

It is known that molecules containing a thiazole ring can have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Coupling Reactions: The final compound is obtained by coupling the synthesized thiophene, pyridine, and thiazole intermediates using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the pyridine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor for the treatment of glaucoma.

    Tioconazole: Contains a thiophene nucleus and is used as an antifungal agent.

Uniqueness

2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2,4-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-10-15(22-11(2)19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-21-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAFQASWOCTBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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